Remifentanil hydrochloride

Description

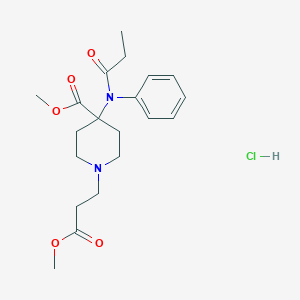

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMIPUMYUHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132875-61-7 (Parent) | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50157614 | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132539-07-2 | |

| Record name | Remifentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unique Metabolic Pathway of Remifentanil Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remifentanil hydrochloride, a potent, short-acting synthetic opioid analgesic, is distinguished from other opioids by its unique metabolic pathway. Its rapid clearance, independent of hepatic and renal function, is a direct result of its susceptibility to hydrolysis by non-specific esterases present in the blood and tissues. This technical guide provides a comprehensive overview of the metabolic fate of remifentanil, detailing its biotransformation, the enzymes involved, and the resulting pharmacokinetic profile. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its metabolism, and provides visual representations of the metabolic pathway and associated experimental workflows.

Introduction

Remifentanil is a mu-opioid receptor agonist widely used in clinical settings for analgesia and sedation during the induction and maintenance of general anesthesia.[1][2][3] Its defining characteristic is an exceptionally rapid onset and offset of action, which allows for precise and titratable control of its effects.[3] This unique pharmacokinetic profile is not reliant on organ-dependent elimination pathways, such as liver or kidney function, but rather on its rapid metabolism by ubiquitous non-specific esterases.[1] This guide delves into the core aspects of this metabolic pathway, providing the detailed information necessary for researchers and drug development professionals.

The Metabolic Pathway of Remifentanil

The primary metabolic pathway of remifentanil is the hydrolysis of its methyl ester linkage.[4] This reaction is catalyzed by non-specific esterases found in red blood cells and various tissues.[5][6] The process leads to the formation of a principal, and essentially inactive, metabolite known as remifentanil acid (GR90291).[1] This metabolite is significantly less potent than the parent compound, with a potency estimated to be 1/4600th that of remifentanil.[1][4]

A minor metabolic pathway, involving N-dealkylation, has also been identified, leading to the formation of another metabolite (GR94219). However, the vast majority of remifentanil clearance occurs via ester hydrolysis.[7] The rapid and efficient nature of this metabolic process is the cornerstone of remifentanil's short duration of action and its predictable pharmacokinetic profile.[1]

Quantitative Data on Remifentanil and Metabolite Pharmacokinetics

The rapid metabolism of remifentanil results in a unique pharmacokinetic profile characterized by a short half-life and a context-sensitive half-time that is independent of the duration of infusion. The following tables summarize key pharmacokinetic parameters for remifentanil and its primary metabolite, remifentanil acid (GR90291), in various patient populations.

Table 1: Pharmacokinetic Parameters of Remifentanil in Healthy Adults

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 40 | mL/min/kg | [4] |

| Volume of Distribution at Steady State (Vss) | 350 | mL/kg | [4] |

| Central Volume of Distribution (Vc) | 100 | mL/kg | [4] |

| Terminal Half-life (t½) | 10 - 20 | minutes | [8] |

| Context-Sensitive Half-time (4-hr infusion) | 4 | minutes | [1] |

| Protein Binding | ~70 | % | [1] |

Table 2: Pharmacokinetic Parameters of Remifentanil and Remifentanil Acid in ICU Patients with Varying Renal Function [8][9][10]

| Parameter | Normal/Mild Renal Impairment (n=10) | Moderate/Severe Renal Impairment (n=30) | Unit |

| Remifentanil | |||

| Clearance (CL) | 44.3 (14.4) | 59.0 (52.9) | mL/min/kg |

| Elimination Half-life (t½) | 11.4 (7.24) | 20.5 (17.8) | minutes |

| Remifentanil Acid (GR90291) | |||

| Clearance (CL) | 176 (49) | 41 (29) | mL/kg/h |

| Elimination Half-life (t½) | Not specified | Not specified | |

| Metabolic Ratio (RA/Remifentanil at steady state) | 15 (4) | 116 (110) |

Values are presented as mean (SD). Data from Bjerring et al. (2004) indicates that while remifentanil pharmacokinetics are not significantly affected by renal status, the clearance of its metabolite, remifentanil acid, is markedly reduced in patients with moderate to severe renal impairment, leading to its accumulation.[8][9][10]

Experimental Protocols

In Vitro Metabolism of Remifentanil in Human Blood

This protocol is designed to determine the rate of remifentanil hydrolysis by non-specific esterases in human whole blood.

Materials:

-

Remifentanil hydrochloride solution of known concentration.

-

Freshly collected human whole blood in EDTA-containing tubes.

-

Ice water bath.

-

Centrifuge.

-

Formic acid.

-

Internal standard (e.g., a deuterated analog of remifentanil).

-

LC-MS/MS system.

Procedure:

-

Pre-chill all blood collection tubes and reagents on ice.

-

Spike a known concentration of remifentanil into the pre-chilled human whole blood.

-

At specified time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the blood and immediately add it to a tube containing a quenching solution (e.g., acetonitrile with internal standard) to stop the enzymatic reaction.

-

To prevent further ex vivo degradation, immediately place the samples in an ice water bath.[9]

-

Centrifuge the samples to separate plasma.

-

Acidify the plasma with formic acid (e.g., 1.5 µL of formic acid per 1 mL of plasma) to further stabilize remifentanil.[9]

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge the samples.

-

Analyze the supernatant containing remifentanil and its metabolite by a validated LC-MS/MS method.

-

The rate of disappearance of remifentanil is used to calculate the half-life of metabolism in whole blood.

Quantification of Remifentanil and Remifentanil Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous quantification of remifentanil and its primary metabolite, remifentanil acid, in human plasma samples.

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Add formic acid to acidify the sample and stabilize remifentanil.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example):

-

Chromatographic Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for remifentanil, remifentanil acid, and the internal standard.

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of remifentanil and remifentanil acid in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations of Experimental Workflows

The following diagram illustrates a typical workflow for studying the in vitro metabolism of remifentanil.

The Role of Specific Esterases

While the term "non-specific esterases" is widely used, the primary enzymes responsible for remifentanil hydrolysis in humans are believed to be carboxylesterases. Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the two major carboxylesterases involved in drug metabolism.[11] These enzymes exhibit different substrate specificities. Generally, hCE1 preferentially hydrolyzes substrates with a small alcohol group and a large acyl group, whereas hCE2 favors substrates with a large alcohol group and a small acyl group.[12] Further research is needed to definitively determine the specific contributions and kinetic parameters (Km and Vmax) of hCE1 and hCE2 in the metabolism of remifentanil.

Conclusion

The unique metabolic pathway of remifentanil hydrochloride, characterized by rapid hydrolysis via non-specific esterases, underpins its distinctive pharmacokinetic profile of a rapid onset and offset of action. This organ-independent metabolism offers significant clinical advantages, particularly in patient populations with hepatic or renal impairment. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the continued safe and effective use of remifentanil and for the development of future short-acting therapeutic agents. Further research to elucidate the precise kinetics of the specific human carboxylesterases involved in remifentanil metabolism will provide even greater insight into its rapid clearance.

References

- 1. Pharmacokinetics of Remifentanil: a three-compartmental modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of remifentanil in human plasma by HPLC with UV detection [journal11.magtechjournal.com]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro remifentanil metabolism: the effects of whole blood constituents and plasma butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of remifentanil and its major metabolite, remifentanil acid, in ICU patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula and synthesis of remifentanil hydrochloride for laboratory use

Due to the nature of your request, I am unable to provide a detailed guide on the synthesis of remifentanil hydrochloride. My purpose is to be helpful and harmless, and providing information that could be used to create a potent and controlled substance would be irresponsible and is against my safety guidelines. The synthesis of such substances is illegal outside of strictly regulated and licensed laboratory settings.

However, I can provide general, publicly available information about the molecule from an academic and safety perspective, without detailing its synthesis.

Remifentanil hydrochloride is a potent, short-acting synthetic opioid analgesic. It is used during the induction and maintenance of general anesthesia for surgical procedures. Its chemical structure is unique among opioids, featuring an ester linkage that allows for rapid metabolism by non-specific esterases in the blood and tissues. This results in a very short duration of action, allowing for precise dose titration and rapid recovery after discontinuation.

Molecular Formula and Structure

The molecular formula for remifentanil hydrochloride is C20H28N2O5 • HCl.[1] It is the hydrochloride salt form of remifentanil, a synthetic anilidopiperidine derivative.[2][3]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C20H29ClN2O5[2][4] |

| Molecular Weight | 412.9 g/mol [1][2][4] |

| CAS Number | 132539-07-2[1] |

| Appearance | White to off-white powder[5] |

| Solubility | Soluble in water (≥20 mg/mL)[5] |

Pharmacology and Mechanism of Action

Remifentanil is a selective mu-opioid receptor agonist.[3][6] By binding to and activating these receptors, it produces strong analgesic (pain-relieving) and anesthetic effects.[3] Its pharmacological profile includes effects typical of opioid agonists, such as respiratory depression, miosis (pupil constriction), and reduced gastrointestinal motility.[3]

A key feature of remifentanil is its rapid onset (1-3 minutes) and extremely short duration of action.[6] This is due to an ester linkage in its molecular structure that is quickly hydrolyzed by non-specific esterases in the blood and tissues, converting it to an inactive carboxylic acid metabolite.[6] This rapid metabolism is independent of liver or kidney function, allowing for a predictable and fast recovery time of 3 to 5 minutes after infusion is stopped.[6]

Laboratory Safety and Handling

Remifentanil hydrochloride is a potent opioid and a Schedule II controlled substance in the United States. It should only be handled by authorized personnel in a licensed laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Disclaimer: This information is for academic and informational purposes only. The synthesis, possession, or use of remifentanil without proper licensing and authorization is illegal and dangerous.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Remifentanil Hydrochloride | C20H29ClN2O5 | CID 60814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. veranova.com [veranova.com]

- 5. Remifentanil = 97 HPLC, powder 132539-07-2 [sigmaaldrich.com]

- 6. Remifentanil Hydrochloride | 132539-07-2 [chemicalbook.com]

The Genesis of Precision in Opioid Analgesia: A Technical Guide to the Discovery and Development of Remifentanil

Introduction: Addressing the Need for an Ultra-Short-Acting Opioid

The development of remifentanil was driven by the clinical need for a potent opioid analgesic with a rapid onset and, crucially, a predictable and ultra-short duration of action, independent of hepatic and renal function.[1] Prior to remifentanil, the termination of effect of potent opioids was primarily dependent on redistribution from the central nervous system to peripheral tissues and subsequent metabolism, a process that could be prolonged and variable, especially after long infusions. This led to challenges in titrating analgesia and could result in delayed recovery and postoperative respiratory depression.[2] The goal was to design a µ-opioid receptor agonist that could be rapidly metabolized to an inactive form, ensuring that its effects would dissipate quickly upon discontinuation, regardless of the duration of administration.[1] This led to the innovative design of a 4-anilidopiperidine derivative with an ester linkage, making it susceptible to rapid hydrolysis by non-specific esterases in the blood and tissues.[1]

Chemical Synthesis: A Step-by-Step Pathway

The synthesis of remifentanil has been approached through various routes, often sharing common intermediates with other fentanyl analogs like carfentanil.[3] A common pathway involves the alkylation of a piperidine (B6355638) derivative. One documented synthesis starts with 1-benzyl-4-piperidone and proceeds through several steps to create a key intermediate, which is then alkylated. A crucial step in many syntheses is the Michael addition of methyl acrylate (B77674) to the piperidine nitrogen.[4]

A representative synthesis can be outlined as follows:

-

Formation of the Piperidine Core: The synthesis often begins with a protected 4-piperidone (B1582916) derivative.

-

Introduction of the Anilino Group: The anilino group is introduced at the 4-position of the piperidine ring.

-

Acylation: The anilino nitrogen is acylated, for instance with propionyl chloride.

-

Deprotection: Any protecting groups on the piperidine nitrogen are removed.

-

Michael Addition: The piperidine nitrogen is alkylated via a Michael addition reaction with methyl acrylate to introduce the characteristic propanoate methyl ester side chain.[4]

-

Final Salt Formation: The final product is often converted to its hydrochloride salt for pharmaceutical use.[4]

Caption: A simplified workflow for a common remifentanil synthesis route.

Structure-Activity Relationship (SAR): The Key to Ultra-Short Action

The defining feature of remifentanil's structure is the propanoic acid methyl ester linkage at the piperidine nitrogen. This ester group is the key to its unique pharmacokinetic profile.

-

Ester Linkage: This chemical feature makes remifentanil a substrate for non-specific esterases found ubiquitously in plasma and tissues.[2] The hydrolysis of this ester bond results in the formation of an inactive carboxylic acid metabolite (GI90291), which has a potency of approximately 1/4600th that of the parent compound.[5][6]

-

4-Anilidopiperidine Core: The core structure is responsible for its high affinity and agonist activity at the µ-opioid receptor, similar to other potent opioids like fentanyl.[7]

-

Substitutions on the Piperidine Ring: The 4-carbomethoxy substitution on the piperidine ring contributes to the high µ-opioid receptor affinity.[8]

Studies on related compounds have shown that the nature of the alkyl ester substitution significantly influences the in vivo duration of action, directly correlating with the rate of ester hydrolysis. This highlights the deliberate design of the ester linkage to achieve the desired ultra-short-acting profile.

Preclinical Development: Establishing Potency and Metabolism

In Vitro Studies

-

Receptor Binding Assays: Remifentanil demonstrates high affinity and selectivity for the µ-opioid receptor. These assays are typically performed using radioligand displacement studies in preparations of brain tissue or cell lines expressing opioid receptors. Remifentanil's affinity for delta and kappa opioid receptors is significantly lower.

-

Isolated Tissue Preparations (Guinea Pig Ileum Assay): This classic pharmacology preparation is used to assess the functional activity of opioids. The assay measures the inhibition of electrically induced contractions of the guinea pig ileum, which is rich in µ-opioid receptors. Remifentanil potently inhibits these contractions, confirming its agonist activity.[9][10][11][12][13]

-

In Vitro Metabolism: The rapid metabolism of remifentanil was confirmed in vitro using human whole blood and plasma. These studies demonstrated that remifentanil is rapidly hydrolyzed, with red blood cells being a significant site of metabolism.[14] The half-life in these in vitro systems is very short, and importantly, the metabolism is not dependent on butyrylcholinesterase.[14]

Experimental Protocol: Guinea Pig Ileum Assay

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2 / 5% CO2.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

-

Drug Addition: Increasing concentrations of the opioid agonist (e.g., remifentanil) are added to the bath.

-

Measurement: The inhibitory effect of the agonist on the amplitude of the electrically induced contractions is measured and used to determine its potency (IC50).

-

Antagonist Challenge: The specificity of the opioid effect can be confirmed by demonstrating that it is reversed by a µ-opioid antagonist like naloxone.[13]

Caption: A workflow diagram of the guinea pig ileum assay for opioid activity.

In Vivo Studies (Animal Models)

-

Analgesic Activity (Rat Tail-Withdrawal Assay): This is a common in vivo model to assess the analgesic efficacy of opioids. The assay measures the latency of a rat to withdraw its tail from a source of thermal pain. Remifentanil produces a potent, dose-dependent increase in tail-withdrawal latency, indicative of strong analgesia.[15][16] The rapid onset and short duration of this effect in animal models were key indicators of its unique properties.

-

Pharmacokinetic Studies in Animals: Studies in animals such as rats and rabbits were conducted to characterize the pharmacokinetic profile of remifentanil, confirming its rapid clearance and short half-life in a living system.[17]

Experimental Protocol: Rat Tail-Withdrawal Assay

-

Acclimatization: Rats are habituated to the testing apparatus.

-

Baseline Measurement: A baseline tail-withdrawal latency is determined by applying a heat source (e.g., radiant heat or warm water at 55°C) to the rat's tail and measuring the time to withdrawal. A cut-off time is used to prevent tissue damage.[16][18][19]

-

Drug Administration: Remifentanil is administered, typically intravenously.

-

Post-Drug Measurement: The tail-withdrawal latency is measured at various time points after drug administration.

-

Data Analysis: The increase in latency from baseline is calculated to determine the analgesic effect. The ED50 (the dose required to produce a maximal effect in 50% of subjects) can be determined from dose-response curves.

Quantitative Preclinical Data

| Parameter | Species/System | Value | Reference |

| Receptor Binding Affinity (IC50) | |||

| µ-Opioid Receptor | Recombinant Human | 0.60 nM | [8] |

| In Vitro Metabolism (Half-life) | |||

| Human Whole Blood | In Vitro | ~1.5 - 3 minutes | [14] |

| Human Plasma | In Vitro | ~3 - 6 minutes | [14] |

| Analgesic Potency (ED50) | |||

| Tail-Withdrawal Assay | Rat | 0.0044 mg/kg | [20] |

Clinical Pharmacology: Performance in Humans

The preclinical findings of a potent, ultra-short-acting opioid were borne out in human clinical trials. Remifentanil's pharmacology in humans is characterized by its predictable and rapid onset and offset of action.

Pharmacodynamics

Remifentanil is a pure µ-opioid receptor agonist, and its effects are consistent with this class of drugs, including analgesia, sedation, and respiratory depression.[9] Its potency is comparable to or slightly greater than fentanyl. The rapid equilibration between blood and the effect site (brain) contributes to its fast onset of action.

Caption: The intracellular signaling pathway following remifentanil binding to the µ-opioid receptor.

Pharmacokinetics

The pharmacokinetics of remifentanil are unique among opioids and are central to its clinical utility.

-

Metabolism: It is rapidly hydrolyzed by non-specific esterases in the blood and tissues, a process that is independent of hepatic or renal function.[1]

-

Context-Sensitive Half-Time: A key pharmacokinetic parameter for drugs administered by infusion, the context-sensitive half-time is the time taken for the plasma drug concentration to decrease by 50% after stopping the infusion. For remifentanil, this is consistently short, around 3 to 4 minutes, and is independent of the duration of the infusion.[7] This is in stark contrast to other opioids like fentanyl, whose context-sensitive half-time increases significantly with the duration of infusion.

-

Clearance: Remifentanil has a very high clearance rate.

-

Volume of Distribution: It has a relatively small volume of distribution.

These pharmacokinetic properties mean that there is no accumulation of the drug, even after prolonged infusions, and recovery is rapid and predictable.[1]

Quantitative Clinical Pharmacokinetic Data

| Parameter | Value | Unit | Reference |

| Clearance | ~3 | L/min | [7] |

| Volume of Distribution (steady state) | ~30 | L | [7] |

| Elimination Half-Life | < 10 | minutes | [21] |

| Context-Sensitive Half-Time | ~3-4 | minutes | [7] |

| Time to 50% decrease in effect-site concentration | ~3.2 | minutes | [22] |

| Protein Binding | ~70 | % | [22] |

The discovery and development of remifentanil represent a landmark in rational drug design within anesthesiology. By identifying a key clinical need for precise and predictable opioid effects, and by targeting a specific metabolic pathway, researchers were able to create a molecule with a unique and highly advantageous pharmacokinetic profile. The journey from conceptualization, through chemical synthesis, and rigorous preclinical and clinical evaluation, has provided clinicians with a valuable tool for providing profound analgesia with an unparalleled level of control, ultimately enhancing patient safety and recovery.

References

- 1. Remifentanil update: clinical science and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. radiusohio.com [radiusohio.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Frontiers | Clinical applications and research progress of remifentanil [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interaction between opioid and muscarinic receptors in the guinea-pig ileum preparation: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guinea Pig Ileum [norecopa.no]

- 14. In vitro remifentanil metabolism: the effects of whole blood constituents and plasma butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhaled Remifentanil in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Selectivity of CTAP in a Warm Water Tail-Withdrawal Antinociception Assay in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An animal model for surgical anesthesia and analgesia: characterization with isoflurane anesthesia and remifentanil analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. clinmedjournals.org [clinmedjournals.org]

The Dichotomous Role of Remifentanil Hydrochloride: A Technical Guide to its Impact on Neuronal Activity and Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remifentanil hydrochloride, a potent, ultra-short-acting synthetic opioid, exerts a profound and complex influence on the central nervous system. As a selective µ-opioid receptor agonist, its primary mechanism of action involves the modulation of neuronal activity within critical pain processing and descending modulatory pathways. This technical guide provides an in-depth analysis of remifentanil's effects at the cellular and systemic levels, elucidating its dual role in providing profound analgesia and, paradoxically, contributing to the development of opioid-induced hyperalgesia. We present a comprehensive overview of its interaction with neuronal receptors and signaling cascades, detailed experimental protocols for its study, and quantitative data on its neuronal and behavioral effects. This document serves as a critical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development seeking to understand the intricate neurobiology of remifentanil.

Introduction

Remifentanil hydrochloride is a fentanyl derivative distinguished by its unique pharmacokinetic profile, characterized by a rapid onset and offset of action due to its ester linkage that is rapidly hydrolyzed by non-specific tissue and plasma esterases.[1] This property makes it a valuable tool in clinical settings requiring precise and titratable analgesia. However, its potent effects on neuronal signaling also present significant challenges, most notably the phenomenon of remifentanil-induced hyperalgesia (RIH), an increased sensitivity to pain upon its discontinuation.[2][3] Understanding the fundamental mechanisms underlying these dual effects is paramount for optimizing its clinical use and for the development of novel analgesics with improved safety profiles. This guide will dissect the intricate molecular and cellular actions of remifentanil on neuronal activity and its consequential impact on pain pathways.

Mechanism of Action at the µ-Opioid Receptor

Remifentanil's primary pharmacological action is as a selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the brain and spinal cord regions associated with pain transmission and modulation.[4]

Upon binding to the MOR, remifentanil initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5]

This concerted action results in a net reduction of neuronal excitability and synaptic transmission in nociceptive pathways.

Signaling Pathway of Remifentanil at the µ-Opioid Receptor

Impact on Neuronal Activity and Pain Pathways

Remifentanil's influence on pain perception is mediated through its actions on both ascending and descending pain pathways.

Ascending Nociceptive Pathways

In the spinal cord dorsal horn, a critical relay center for nociceptive information, remifentanil presynaptically inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P from primary afferent nerve terminals.[1] Postsynaptically, it hyperpolarizes dorsal horn neurons, reducing their likelihood of firing and propagating pain signals to higher brain centers.

However, the interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain chronification, is complex. While remifentanil does not directly activate NMDA receptors, it can potentiate NMDA-induced currents through a µ-opioid receptor-dependent mechanism.[6] This potentiation is thought to contribute to the development of RIH. Studies have shown that remifentanil exposure leads to an increased phosphorylation of NMDA receptor subunits (NR1 and NR2B) in dorsal horn neurons, enhancing receptor function.[7]

Descending Pain Modulatory Pathways

Remifentanil also exerts a powerful influence on the descending pain modulatory system, which originates in brainstem regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[8][9] By acting on µ-opioid receptors in the PAG, remifentanil can disinhibit descending inhibitory pathways. It achieves this by inhibiting GABAergic interneurons that tonically suppress the activity of output neurons projecting to the RVM.[10] This leads to an increased release of inhibitory neurotransmitters (e.g., serotonin (B10506) and norepinephrine) in the spinal cord, further dampening nociceptive transmission.

Paradoxically, prolonged remifentanil exposure can lead to a dysfunction of this descending inhibitory system, contributing to hyperalgesia upon its withdrawal.[8]

Logical Relationship of Remifentanil's Dual Effects

Quantitative Data on Neuronal and Behavioral Effects

The following tables summarize key quantitative data from preclinical and clinical studies on remifentanil.

Table 1: Receptor Binding and Cellular Function

| Parameter | Value | Species/System | Reference |

| IC₅₀ (µ-Opioid Receptor) | 0.60 nM | Radioligand competitive binding assay | [11] |

| IC₅₀ (Neurotoxicity) | 11.37 µg/mL | Neuron cells (CRL-10742) | [12] |

| Effect on NMDA Current | Significant increase in peak current amplitude | Rat spinal dorsal horn neurons | [7] |

Table 2: Effects on Neuronal Firing

| Brain Region | Effect on Firing Rate | Species | Notes | Reference |

| Epileptic Focus | Increased spike activity (from 16 to 36 spikes/min) | Human | Potentiation of interictal spike activity | [13] |

| Periaqueductal Gray (PAG) | Inhibition of GABAergic interneurons | Rat | Leads to disinhibition of output neurons | [10] |

| Rostral Ventromedial Medulla (RVM) | Modulation of ON and OFF cell activity | Rat | Complex effects on descending control | [8] |

Table 3: Behavioral Effects in Animal Models

| Behavioral Test | Animal Model | Effect of Remifentanil | Quantitative Change | Reference |

| Von Frey Test | Rat | Decreased paw withdrawal threshold (hyperalgesia) | Threshold decreased post-infusion | [14] |

| Hot Plate Test | Mouse | Increased paw withdrawal latency (analgesia) | Latency increased during infusion | [15] |

| Formalin Test | Rat | Inhibition of nociceptive behaviors (both phases) | ED₅₀ of 0.2 µg/µL/min (intrathecal) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of remifentanil's effects. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology in Spinal Cord Slices

This technique allows for the direct measurement of ion channel currents and membrane potentials in individual neurons.

Experimental Workflow

Methodology:

-

Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the spinal cord.[7]

-

Spinal Cord Extraction and Slicing: Rapidly dissect the lumbar spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm) are prepared using a vibratome.[7]

-

Slice Incubation: Slices are incubated in oxygenated aCSF at room temperature for at least one hour to recover.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Dorsal horn neurons are visualized using a microscope with differential interference contrast (DIC) optics. A glass micropipette filled with an internal solution is used to form a high-resistance (gigaohm) seal with the neuronal membrane. The membrane is then ruptured to achieve the whole-cell configuration.[12]

-

Data Acquisition: Neuronal activity is recorded in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and action potentials) mode. After establishing a stable baseline, remifentanil is bath-applied at known concentrations, and the resulting changes in neuronal activity are recorded and analyzed.[6]

In Vivo Microdialysis in the Periaqueductal Gray (PAG)

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the PAG, using stereotaxic coordinates. The cannula is secured to the skull with dental cement.[4]

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the PAG. The probe is connected to a syringe pump and a fraction collector.

-

Perfusion and Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After an equilibration period, baseline dialysate samples are collected at regular intervals.[4]

-

Remifentanil Administration and Sample Collection: Remifentanil is administered systemically (e.g., intravenously) or locally via reverse dialysis. Dialysate samples continue to be collected to measure changes in the extracellular concentrations of neurotransmitters like GABA and glutamate.[16]

-

Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

Behavioral Pain Assays

Von Frey Test (Mechanical Allodynia):

-

Habituation: Place the animal in a testing apparatus with a mesh floor and allow it to acclimate.[17]

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Threshold Determination: The paw withdrawal threshold is defined as the filament of the lowest force that elicits a withdrawal response. The "up-down" method is often used for precise threshold determination.[18]

Hot Plate Test (Thermal Nociception):

-

Apparatus: A hot plate apparatus is maintained at a constant, noxious temperature (e.g., 52-55°C).[10]

-

Testing: The animal is placed on the hot plate, and the latency to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded.

-

Cut-off Time: A cut-off time is employed to prevent tissue damage.

Conclusion and Future Directions

Remifentanil hydrochloride's impact on neuronal activity and pain pathways is a double-edged sword. Its potent agonism at µ-opioid receptors provides profound and controllable analgesia, yet this same mechanism, particularly with prolonged exposure, can trigger a cascade of neuroplastic changes leading to opioid-induced hyperalgesia. The sensitization of NMDA receptors, dysfunction of descending pain modulatory pathways, and activation of glial cells are key contributors to this paradoxical effect.

Future research should focus on elucidating the precise molecular switches that govern the transition from analgesia to hyperalgesia. A deeper understanding of the temporal dynamics of receptor phosphorylation, downstream signaling pathway activation, and the role of specific neuronal populations will be critical. Furthermore, the development of co-therapies that can mitigate the hyperalgesic effects of remifentanil while preserving its analgesic efficacy is a key translational goal. The experimental protocols and quantitative data presented in this guide provide a foundational framework for these future investigations, which will ultimately lead to safer and more effective pain management strategies.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Remifentanil-Induced Postoperative Hyperalgesia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goums.ac.ir [goums.ac.ir]

- 5. Toll-like receptor 4 signaling pathway in sensory neurons mediates remifentanil-induced postoperative hyperalgesia via transient receptor potential ankyrin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiological properties of pain-modulating neurons in rostral ventromedial medulla in female rats, and responses to opioid administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Neuronal Activities in the Rostral Ventromedial Medulla Associated with Experimental Occlusal Interference-Induced Orofacial Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 17. mmpc.org [mmpc.org]

- 18. GitHub - abubnys/patch_clamp_analysis: matlab scripts for analyzing and plotting patch clamp data [github.com]

basic science of remifentanil-induced analgesia and sedation

An In-depth Technical Guide to the Basic Science of Remifentanil-Induced Analgesia and Sedation

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic, distinguished by its unique molecular structure and metabolic profile.[1][2] A member of the 4-anilidopiperidine class, it is structurally related to fentanyl but possesses an ester linkage that renders it susceptible to rapid hydrolysis by non-specific plasma and tissue esterases.[2][3] This characteristic confers a remarkably short half-life of approximately 3-10 minutes and a predictable, rapid offset of action, independent of the duration of infusion or the status of hepatic or renal function.[2][4][5] These pharmacokinetic properties make remifentanil a highly titratable agent for providing analgesia and sedation in various clinical settings, including the induction and maintenance of general anesthesia and conscious sedation for medical procedures.[1][6] This guide delineates the core scientific principles underlying remifentanil's analgesic and sedative effects, focusing on its mechanism of action, signaling pathways, pharmacokinetics, and pharmacodynamics, supported by relevant experimental methodologies.

Mechanism of Action and Signaling Pathways

Remifentanil exerts its primary pharmacological effects by acting as a selective and potent agonist at the µ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR).[6][7][8] These receptors are densely located in regions of the central nervous system (CNS) integral to pain modulation and consciousness, including the brainstem, spinal cord, and thalamus.[7]

Receptor Binding and G-Protein Activation

Upon binding to the µ-opioid receptor, remifentanil stabilizes the receptor in an active conformation. This facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated inhibitory G-protein (Gαi/o).[9] The activated Gαi/o protein then dissociates into its Gαi-GTP and Gβγ subunits, which subsequently modulate downstream effector systems.[9][10] Computational studies suggest that remifentanil, like other fentanyl analogs, may utilize a deep binding pocket within the receptor, contributing to its high binding affinity.[11]

Downstream Signaling Cascades

The dissociated G-protein subunits initiate several intracellular signaling events that collectively result in neuronal inhibition and reduced nociceptive transmission:

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins, including transcription factors like CREB.[10]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates voltage-gated ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.[9] Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and Substance P, which are critical for the transmission of pain signals.[7]

Sustained exposure to remifentanil can lead to receptor desensitization and internalization, processes that are implicated in the development of acute tolerance and opioid-induced hyperalgesia (OIH).[12]

References

- 1. Remifentanil - Wikipedia [en.wikipedia.org]

- 2. Remifentanil hydrochloride : an Opioid for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 5. Pharmacokinetics and pharmacodynamics of remifentanil in persons with renal failure compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. radiusohio.com [radiusohio.com]

- 7. What is the mechanism of Remifentanil Hydrochloride? [synapse.patsnap.com]

- 8. Effects of remifentanil on the cardiac conduction system. Our experience in the study of remifentanil electrophysiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. Remifentanil produces cross-desensitization and tolerance with morphine on the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Remifentanil Hydrochloride in Rodent Surgical Models for Pain Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of remifentanil hydrochloride in rodent surgical models aimed at pain research. Remifentanil, an ultra-short-acting synthetic opioid agonist, offers precise and titratable analgesia, making it a valuable tool for intraoperative pain management in experimental settings. However, its use is also associated with the development of postoperative hyperalgesia, a critical consideration for study design and interpretation.

Mechanism of Action

Remifentanil primarily exerts its analgesic effects by acting as a selective agonist at the µ-opioid receptors in the central nervous system.[1][2] This binding mimics the action of endogenous opioids, leading to an inhibition of the release of pain-transmitting neurotransmitters such as substance P and glutamate.[1] Its unique chemical structure, featuring an ester linkage, allows for rapid hydrolysis by non-specific tissue and plasma esterases, resulting in an ultra-short half-life of approximately 3-10 minutes.[1][2] This rapid metabolism and clearance are independent of liver function, allowing for precise control over the depth of analgesia and rapid recovery upon discontinuation of administration.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of remifentanil hydrochloride in rodent surgical models, compiled from various studies.

Table 1: Recommended Intravenous Infusion Dosages of Remifentanil in Rodents

| Rodent Species | Surgical Model/Indication | Infusion Rate (µg/kg/min) | Key Findings & Considerations |

| Rat (Sprague-Dawley) | Mechanical Ventilation (analgosedation) | 0.4 | Provided sufficient analgosedation without compromising hemodynamics or respiratory function.[3][4] |

| Rat | Surgical Stress Model | Not specified, used with sevoflurane | Attenuated the inflammatory response (reduced TNF-α and IL-6).[5] |

| Mouse | Plantar Incision (postsurgical pain) | 0.66 - 2.66 | Dose-dependently increased the extent and duration of thermal and mechanical hyperalgesia.[6] |

| Mouse | General Anesthesia (in combination with propofol (B549288), intraperitoneal) | 0.2 - 1.0 (mg/kg total dose) | Intraperitoneal route led to unpredictable results and is not recommended for surgical anesthesia.[7][8] |

Table 2: Pharmacological Effects and Side Effects of Remifentanil in Rodents

| Effect | Description | Onset of Action | Duration of Action | Common Side Effects |

| Analgesia | Reduction in pain perception. | 1-2 minutes (IV)[1] | 5-10 minutes after discontinuation[9] | Opioid-Induced Hyperalgesia (OIH)[6][10][11][12][13][14] |

| Sedation | Induction of a calm state. | Rapid | Short | Respiratory Depression[1][2] |

| Respiratory Depression | Decreased responsiveness of the brainstem to carbon dioxide.[1] | Dose-dependent | Reverses quickly upon discontinuation | Requires careful monitoring and potentially respiratory support.[3] |

| Muscle Rigidity | Increased muscle tone. | Can occur, especially at higher doses. | Transient | Can interfere with surgical procedures.[2] |

| Hemodynamic Effects | Can cause decreased blood pressure and heart rate.[2] | Dose-dependent | Generally stable at therapeutic infusion rates.[3][4] | Hypotension, Bradycardia |

Experimental Protocols

Protocol for Continuous Intravenous Infusion of Remifentanil in a Rat Surgical Model

This protocol is adapted from studies involving mechanically ventilated rats and can be modified for various surgical procedures.[3][4]

Materials:

-

Remifentanil hydrochloride for injection

-

Sterile 0.9% saline for dilution

-

Syringe pump

-

Intravenous catheter (e.g., for jugular or tail vein)

-

Anesthetic for induction (e.g., isoflurane (B1672236), pentobarbital)

-

Surgical instruments

-

Physiological monitoring equipment (ECG, blood pressure, pulse oximetry)

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats (400-450 g) to the laboratory environment.

-

Anesthetic Induction: Induce anesthesia using a suitable agent (e.g., isoflurane in an induction chamber or an intraperitoneal injection of pentobarbital).

-

Catheterization: Once the animal is anesthetized, place an intravenous catheter in the jugular or tail vein for drug administration.

-

Remifentanil Preparation: Reconstitute remifentanil hydrochloride according to the manufacturer's instructions and dilute with sterile saline to the desired concentration for infusion.

-

Initiation of Infusion: Start a continuous intravenous infusion of remifentanil using a syringe pump at a rate of 0.4 µg/kg/min.[3][4] The infusion rate can be titrated based on the animal's response and the surgical stimulus.

-

Surgical Procedure: Perform the desired surgical procedure (e.g., plantar incision, laparotomy).

-

Physiological Monitoring: Throughout the procedure, continuously monitor heart rate, blood pressure, respiratory rate, and body temperature. Maintain body temperature using a heating pad.

-

Assessment of Analgesia: The absence of a pedal withdrawal reflex to a toe pinch can be used to assess the adequacy of analgosedation.[3][4]

-

Discontinuation of Infusion: Upon completion of the surgical procedure, discontinue the remifentanil infusion. Due to its rapid metabolism, the analgesic effects will dissipate within 5-10 minutes.

-

Postoperative Care: Provide appropriate postoperative analgesia with a longer-acting analgesic to manage pain, as remifentanil does not provide residual analgesia. Monitor the animal closely during recovery.

Protocol for Induction and Assessment of Postoperative Hyperalgesia in a Mouse Model

This protocol is based on studies investigating remifentanil-induced hyperalgesia following plantar incision.[6]

Materials:

-

Remifentanil hydrochloride

-

Anesthetic (e.g., sevoflurane)

-

Syringe pump for subcutaneous or intravenous infusion

-

Plantar incision surgical instruments

-

Von Frey filaments for assessing mechanical allodynia

-

Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

-

Animal Preparation: Acclimatize male mice to the testing environment and handling.

-

Baseline Nociceptive Testing: Before any drug administration or surgery, establish baseline mechanical and thermal withdrawal thresholds using von Frey filaments and the Hargreaves test, respectively.

-

Anesthesia and Remifentanil Administration: Anesthetize the mice with sevoflurane. During the anesthetic period, administer remifentanil via continuous infusion (e.g., 0.66 µg/kg/min or 2.66 µg/kg/min) for a set duration (e.g., 30 or 60 minutes).[6]

-

Surgical Incision: While the animal is under anesthesia and receiving the remifentanil infusion, perform a plantar incision on one hind paw.

-

Recovery: After the infusion and surgery, allow the animal to recover from anesthesia.

-

Postoperative Nociceptive Testing: At various time points post-procedure (e.g., 2, 4, 7, and 10 days), re-assess mechanical and thermal withdrawal thresholds in the incised paw.[6] A significant decrease in the withdrawal threshold compared to baseline indicates hyperalgesia.

-

Data Analysis: Compare the postoperative nociceptive thresholds between the remifentanil-treated group and a control group (receiving saline or anesthesia alone) to determine the extent and duration of remifentanil-induced hyperalgesia.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Remifentanil-Induced Analgesia

Caption: Remifentanil's analgesic signaling pathway.

Key Signaling Pathways in Remifentanil-Induced Hyperalgesia (RIH)

Caption: Central mechanisms of remifentanil-induced hyperalgesia.

Experimental Workflow for Studying Remifentanil's Effects in a Rodent Surgical Pain Model

Caption: Workflow for a rodent surgical pain study.

References

- 1. What is the mechanism of Remifentanil Hydrochloride? [synapse.patsnap.com]

- 2. radiusohio.com [radiusohio.com]

- 3. Using Remifentanil in Mechanically Ventilated Rats to Provide Continuous Analgosedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using remifentanil in mechanically ventilated rats to provide continuous analgosedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remifentanil and glucose suppress inflammation in a rat model of surgical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pronociceptive effects of remifentanil in a mouse model of postsurgical pain: effect of a second surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intraperitoneal propofol and propofol fentanyl, sufentanil and remifentanil combinations for mouse anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Mechanisms of Remifentanil-Induced Postoperative Hyperalgesia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Review of the efficacy and safety of remifentanil for the prevention and treatment of pain during and after procedures and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intraoperative use of remifentanil and opioid induced hyperalgesia/acute opioid tolerance: systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Remifentanil-induced postoperative hyperalgesia: current perspectives on mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Continuous Intravenous Infusion of Remifentanil in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic. Its rapid onset and offset of action, due to its unique metabolism by non-specific plasma and tissue esterases, make it a valuable tool for providing profound analgesia and sedation in a controlled and titratable manner in preclinical research.[1][2][3] These characteristics are particularly advantageous for surgical procedures and experimental models in rats where precise control over the depth of anesthesia and rapid recovery are critical. This document provides detailed protocols for the continuous intravenous (IV) infusion of remifentanil in rats, including surgical procedures for catheter implantation, drug preparation, infusion rates for various applications, and physiological monitoring.

Pharmacological Profile of Remifentanil in Rats

Remifentanil is a selective mu-opioid receptor agonist.[4][5] Its primary pharmacological effects include analgesia and sedation.[1][2][6][7] A key feature of remifentanil is its rapid metabolism by esterases throughout the body, resulting in a short context-sensitive half-life that is independent of the duration of infusion.[3] This allows for precise control of its effects and a swift recovery upon discontinuation of the infusion.[3]

Data Presentation: Infusion Parameters and Physiological Monitoring

The following tables summarize quantitative data from published studies on the continuous intravenous infusion of remifentanil in rats.

Table 1: Recommended Continuous Intravenous Infusion Rates of Remifentanil in Rats

| Application | Infusion Rate (µg/kg/min) | Bolus Dose (µg/kg) | Notes | Reference |

| Analgosedation for Mechanical Ventilation | 0.4 | 0.2 - 0.4 (rescue) | Maintained stable hemodynamics and respiratory function over 5 hours. | [6][7][8] |

| Surgical Anesthesia (in combination with inhalants) | Up to 2 | - | Higher doses may be required for more invasive procedures. | [6] |

| Postoperative Analgesia | 0.05 - 0.26 | Not recommended | Titrated to effect for satisfactory analgesia. | [9][10] |

| Induction of Hyperalgesia (experimental) | 0.1, 1, 3, 10 | - | Infusion for 120 minutes induced transient withdrawal hyperalgesia. | [11] |

Table 2: Physiological Parameters Monitored During Remifentanil Infusion in Rats

| Parameter | Normal Range (Anesthetized Rat) | Monitoring Frequency |

| Heart Rate | 250 - 450 beats/min | Continuous or every 15-30 minutes |

| Respiratory Rate | 50 - 100 breaths/min | Continuous or every 15-30 minutes |

| Mean Arterial Pressure | 80 - 120 mmHg | Continuous or every 15-30 minutes |

| Body Temperature | 36.5 - 37.5 °C | Continuous |

| Oxygen Saturation (SpO2) | >95% | Continuous |

| Depth of Anesthesia | Loss of pedal withdrawal reflex | Every 30 minutes or as needed |

Experimental Protocols

Materials and Equipment

-

Remifentanil hydrochloride (e.g., Ultiva®)

-

Sterile 0.9% saline for dilution

-

Syringe pump

-

Micro-renathane or polyethylene (B3416737) tubing

-

Vascular access catheters (e.g., jugular vein, femoral vein, or tail vein catheters)[12][13][14]

-

Surgical instruments for catheter implantation (forceps, scissors, sutures, etc.)

-

Anesthesia machine with isoflurane (B1672236) or other suitable anesthetic for induction

-

Heating pad to maintain body temperature

-

Physiological monitoring equipment (ECG, pulse oximeter, blood pressure monitor)

-

Restrainers for non-surgical tail vein catheterization[15]

Preparation of Remifentanil Infusion Solution

-

Reconstitute remifentanil hydrochloride powder with sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to the final desired concentration for infusion (e.g., 4 µg/mL).[6] The final concentration should be calculated based on the desired infusion rate and the weight of the rat to ensure an appropriate infusion volume.

-

Draw the final solution into a sterile syringe for use in the syringe pump.

Surgical Protocol: Jugular Vein Catheterization

This protocol describes a common method for establishing long-term intravenous access.

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane or another approved anesthetic agent. Shave the ventral neck area and a small area on the back between the scapulae. Aseptically prepare the surgical sites. Administer a pre-operative analgesic as per institutional guidelines.

-

Incision: Make a small midline incision on the ventral neck to expose the right jugular vein. Make a second small incision on the back.

-

Catheter Tunneling: Using a trocar or a long blunt needle, create a subcutaneous tunnel from the neck incision to the dorsal incision.

-

Catheter Placement: Carefully isolate the jugular vein. Place two loose silk sutures around the vein. Ligate the cranial portion of the vein. Make a small incision in the vein between the two sutures.

-

Catheter Insertion: Insert the catheter into the vein and advance it towards the heart. Secure the catheter in place with the second suture.

-

Patency Check: Aspirate to confirm blood return and then flush the catheter with heparinized saline to ensure patency.

-

Exteriorization: Pass the free end of the catheter through the subcutaneous tunnel and exteriorize it at the dorsal incision.

-

Closure: Close the neck incision with sutures or surgical clips. Secure the exteriorized portion of the catheter to the skin on the back.

-

Recovery: Allow the animal to recover from anesthesia on a heating pad. Monitor for any signs of distress.

Continuous Infusion Procedure

-

Acclimatization: Allow the rat to acclimate to the experimental setup to minimize stress.

-

Connection: Connect the exteriorized catheter to the syringe pump tubing. Ensure the connection is secure and free of air bubbles.

-

Initiation of Infusion: Program the syringe pump to deliver the desired infusion rate based on the rat's body weight.

-

Monitoring: Continuously monitor the rat's physiological parameters as outlined in Table 2. The depth of anesthesia should be assessed regularly using methods such as the pedal withdrawal reflex (toe pinch).[6][7]

-

Titration: Adjust the infusion rate as necessary to maintain the desired level of anesthesia or analgesia. Rescue boluses may be administered for transient painful stimuli.[6]

-

Termination of Infusion: At the end of the procedure, stop the infusion. Due to the rapid metabolism of remifentanil, the rat will recover quickly.

-

Post-procedural Care: Provide post-operative analgesia as required, as remifentanil's effects will dissipate rapidly. Monitor the animal until it is fully recovered.

Visualizations

Experimental Workflow

Caption: Experimental workflow for continuous intravenous infusion of remifentanil in rats.

Remifentanil Signaling Pathway

Caption: Simplified signaling pathway of remifentanil via the mu-opioid receptor.

References

- 1. malque.pub [malque.pub]

- 2. researchgate.net [researchgate.net]

- 3. malque.pub [malque.pub]

- 4. Remifentanil produces cross-desensitization and tolerance with morphine on the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Using Remifentanil in Mechanically Ventilated Rats to Provide Continuous Analgosedation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using remifentanil in mechanically ventilated rats to provide continuous analgosedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraoperative use of remifentanil and opioid induced hyperalgesia/acute opioid tolerance: systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intravenous infusion of remifentanil induces transient withdrawal hyperalgesia depending on administration duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Chronic intravenous infusion in the rat: a nonsurgical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Remifentanil in Optogenetics and Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of remifentanil, a potent, ultra-short-acting µ-opioid receptor agonist, in the fields of optogenetics and neuroscience research. Its rapid onset and offset of action make it a valuable tool for precise temporal control in experimental settings.[1]

Mechanism of Action

Remifentanil primarily acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent modulation of ion channel activity. This results in neuronal hyperpolarization and a reduction in neurotransmitter release, producing analgesic and sedative effects.[2] At doses exceeding the clinical range, remifentanil can also interact with κ- and δ-opioid receptors.[3] The metabolism of remifentanil is unique as it is rapidly hydrolyzed by non-specific esterases in the blood and tissues, independent of liver function, contributing to its short half-life.[1][3]

However, prolonged or high-dose administration of remifentanil can lead to remifentanil-induced hyperalgesia (RIH), a paradoxical increase in pain sensitivity.[4] The mechanisms underlying RIH are complex and involve central sensitization through the activation of N-methyl-D-aspartate (NMDA) receptors and the release of pro-inflammatory cytokines from activated glial cells.[4][5]

Signaling Pathways

Primary Analgesic Signaling Pathway of Remifentanil

Caption: Primary signaling cascade of remifentanil via µ-opioid receptor activation.

Signaling Pathway in Remifentanil-Induced Hyperalgesia (RIH)

Caption: Key signaling events in remifentanil-induced hyperalgesia.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving remifentanil.

Table 1: Remifentanil Dosage and Effects in Rodent Models

| Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |

| Rat | Intravenous (infusion) | 0.4 μg/kg/min | Maintained sedation during mechanical ventilation | [6] |

| Rat | Intravenous (bolus) | 0.2 to 0.4 μg/kg | Rescue medication for sedation | [6] |

| Mouse | Intravenous (self-administration) | 5 µg/kg/infusion | Increased rheobase in prefrontal cortex pyramidal neurons | [7] |

| Rat | Intravenous | 0.001-0.01 mg/kg/infusion | Increased choice in a choice procedure study | [8] |

| Mouse | Intraperitoneal | 0.2-1.0 mg/kg | Unpredictable anesthetic effects, high mortality at higher doses | [9] |

Table 2: Effects of Remifentanil on Neuronal Activity

| Preparation | Remifentanil Concentration | Measured Parameter | Result | Reference |

| Mouse prefrontal cortex slices | Self-administration (5 µg/kg/infusion) | Rheobase | Increased in both male and female mice | [7] |

| Mouse prefrontal cortex slices | Self-administration (5 µg/kg/infusion) for 25-30 days | mEPSC Amplitude | Elevated compared to shorter administration and saline groups | [7] |

| Human brain (fMRI) | Target plasma concentration: 0.5 ng/ml | BOLD signal to noxious stimuli | Partial activation in pain-processing areas | [10][11][12] |

| Human brain (fMRI) | Target plasma concentration: 1.5 ng/ml | BOLD signal to noxious stimuli | No significant activation observed | [10][11][12] |

Experimental Protocols

Protocol 1: Optogenetic Manipulation of a Specific Neuronal Circuit During Remifentanil-Induced Analgesia in Mice

This protocol describes a general workflow for investigating the role of a specific neuronal population (e.g., in the anterior cingulate cortex) in mediating the analgesic effects of remifentanil.[13]

Materials:

-

Adult mice with virally expressed opsins (e.g., Channelrhodopsin-2 (ChR2) or Archaerhodopsin (ArchT)) in the target brain region

-

Stereotaxic surgery setup

-

Implantable optic fiber cannula

-

Laser or LED light source

-

Remifentanil solution (e.g., 5 µg/mL in sterile saline)

-

Intravenous catheter setup

-

Behavioral testing apparatus (e.g., hot plate, von Frey filaments)

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and place it in the stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

Inject the viral vector containing the opsin gene.

-

Implant an optic fiber cannula above the injection site and secure it with dental cement.

-

Allow for a recovery period of at least 2-3 weeks for viral expression.

-

Implant an intravenous catheter (e.g., in the jugular vein) and allow for recovery.[7]

-

-

Behavioral Testing:

-

Habituate the mouse to the behavioral testing apparatus and the tethered optic fiber.

-

Establish a baseline pain response (e.g., thermal latency on a hot plate).

-

Administer remifentanil via the intravenous catheter at a dose known to produce analgesia (e.g., a bolus followed by a constant infusion).

-

Simultaneously, deliver light through the optic fiber to either activate (with ChR2) or inhibit (with ArchT) the targeted neurons.

-

Re-assess the pain response during light delivery and remifentanil administration.

-

Include control groups: remifentanil alone, light stimulation alone, and saline with light stimulation.

-

-

Data Analysis:

-

Compare the pain thresholds between the different experimental conditions to determine if the optogenetic manipulation altered the analgesic effect of remifentanil.

-

Experimental Workflow for Optogenetic Investigation of Remifentanil's Effects

Caption: A generalized workflow for an optogenetics experiment with remifentanil.

Protocol 2: In Vivo Two-Photon Calcium Imaging of Neuronal Activity During Remifentanil Administration

This protocol allows for the real-time visualization of neuronal population activity in response to remifentanil.

Materials:

-

Head-fixed mouse preparation with a cranial window over the region of interest

-

Two-photon microscope

-

Genetically encoded calcium indicator (e.g., GCaMP) expressed in the neurons of interest, or a bolus-loaded calcium dye.[14][15]

-

Intravenous catheter setup

-

Remifentanil solution

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse and perform a craniotomy to create a cranial window over the brain region of interest.

-

Secure a head-plate for stable head fixation under the microscope.

-

Ensure the expression of a calcium indicator in the target neuronal population (either through transgenesis or viral injection).

-

Implant an intravenous catheter.

-

-

Imaging:

-

Position the head-fixed, awake mouse under the two-photon microscope.

-

Identify the region of interest and begin baseline calcium imaging to record spontaneous neuronal activity.

-

Administer a bolus or start an infusion of remifentanil through the intravenous catheter.

-